molecular formula C6H8N2O B8678410 2-Oxopiperidine-1-carbonitrile CAS No. 80978-74-1

2-Oxopiperidine-1-carbonitrile

Cat. No. B8678410
M. Wt: 124.14 g/mol
InChI Key: DSHBXTLXUSBWIN-UHFFFAOYSA-N
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Patent
US04356121

Procedure details

59.4 g (1.484 moles) of sodium hydroxide are dissolved in 370 ml of water and the solution is cooled to 0° C. To this solution are added 13.2 g (0.742 mole) of cyanamide in portions. Then 115 g (0.742 mole) of δ-chlorovaleryl chloride are added dropwise, at 0°-8° C., over 1 hour to the clear, colourless cyanamide solution. The ensuing reaction is strongly exothermic, so that intensive cooling is necessary. When the dropwise addition is complete, the mixture is stirred for 1 hour at 0° C. Then 740 ml of methylene chloride are added and the reaction mixture is subsequently warmed for 1 hour to reflux temperature (40° C.). The two phases are separated in a separating funnel. The aqueous phase is extracted once more with 740 ml of methylene chloride. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed in a water jet vacuum. Yield: 79.6 g (86.4% of theory). The crude product is a pale yellowish liquid which, according to gas chromatographic analysis, contains 79.95% of N-cyanopiperidone. An isomer is not detected. High vacuum distillation of the crude product yields 44 g (47.8% of theory) of N-cyanopiperidone as a pale yellowish liquid with a boiling point of 125° C./13.3 Pa. Gas chromatographic analysis shows the product to be 99.19% pure.
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
740 mL
Type
reactant
Reaction Step Four
Yield
47.8%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]#[C:4][NH2:5].Cl[CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12].C(Cl)Cl>O>[C:4]([N:5]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:12])#[N:3] |f:0.1|

Inputs

Step One
Name
Quantity
59.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
370 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
N#CN
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Four
Name
Quantity
740 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ensuing reaction
TEMPERATURE
Type
TEMPERATURE
Details
so that intensive cooling
ADDITION
Type
ADDITION
Details
When the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is subsequently warmed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (40° C.)
CUSTOM
Type
CUSTOM
Details
The two phases are separated in a separating funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once more with 740 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a water jet vacuum
DISTILLATION
Type
DISTILLATION
Details
High vacuum distillation of the crude product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 47.8%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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